molecular formula C14H11N3O4 B3819559 2-(1H-1,2,4-triazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate

2-(1H-1,2,4-triazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate

Cat. No. B3819559
M. Wt: 285.25 g/mol
InChI Key: ULFKRZNYZOEEAO-UHFFFAOYSA-N
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Description

The compound “2-(1H-1,2,4-triazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate” is a derivative of 1,2,4-triazole . 1,2,4-triazole derivatives are known for their broad spectrum of biological activities and are considered important active pharmaceutical scaffolds . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves various techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . The structures of these derivatives were confirmed by these spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including “2-(1H-1,2,4-triazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate”, can be confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . The IR absorption spectra of these compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives include various steps . For instance, the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various techniques . For instance, the compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C . They exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives is often studied using molecular docking studies . These studies help to understand the mechanism and binding modes of these derivatives in the binding pocket of a possible target .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives could involve the discovery and development of more effective and potent agents . Given their broad spectrum of biological activities, these compounds have the potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

2-(1,2,4-triazol-1-yl)ethyl 2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c18-13(20-6-5-17-9-15-8-16-17)11-7-10-3-1-2-4-12(10)21-14(11)19/h1-4,7-9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFKRZNYZOEEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCCN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,2,4-triazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-1,2,4-triazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate
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2-(1H-1,2,4-triazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate
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2-(1H-1,2,4-triazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate
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2-(1H-1,2,4-triazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate
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2-(1H-1,2,4-triazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate
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2-(1H-1,2,4-triazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate

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